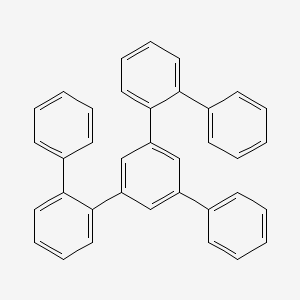![molecular formula C40H42 B14388080 1,1',1''-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene CAS No. 87655-67-2](/img/structure/B14388080.png)
1,1',1''-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene: is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and tert-butyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like aluminum chloride (AlCl3) as a catalyst and anhydrous conditions to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1,1’,1’'-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: HNO3, Cl2, Br2, often in the presence of catalysts like FeCl3.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitrobenzene derivatives, halogenated benzene derivatives.
Scientific Research Applications
1,1’,1’'-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of advanced materials, such as high-performance plastics and coatings.
Mechanism of Action
The mechanism of action of 1,1’,1’'-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene involves its interaction with various molecular targets and pathways. The compound’s bulky tert-butyl groups and aromatic rings allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
- 1,1’,1’'-[2,2-Bis(4-methylphenyl)ethane-1,1,1-triyl]tribenzene
- 1,1’,1’'-[2,2-Bis(4-ethylphenyl)ethane-1,1,1-triyl]tribenzene
- 1,1’,1’'-[2,2-Bis(4-isopropylphenyl)ethane-1,1,1-triyl]tribenzene
Comparison: Compared to these similar compounds, 1,1’,1’'-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene is unique due to its larger tert-butyl groups, which provide greater steric hindrance and stability. This uniqueness makes it particularly valuable in applications requiring high thermal and chemical stability .
Properties
CAS No. |
87655-67-2 |
|---|---|
Molecular Formula |
C40H42 |
Molecular Weight |
522.8 g/mol |
IUPAC Name |
1-tert-butyl-4-[1-(4-tert-butylphenyl)-2,2,2-triphenylethyl]benzene |
InChI |
InChI=1S/C40H42/c1-38(2,3)32-26-22-30(23-27-32)37(31-24-28-33(29-25-31)39(4,5)6)40(34-16-10-7-11-17-34,35-18-12-8-13-19-35)36-20-14-9-15-21-36/h7-29,37H,1-6H3 |
InChI Key |
UNFQIXUHUMTGGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)(C)C)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


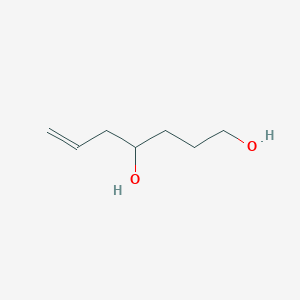
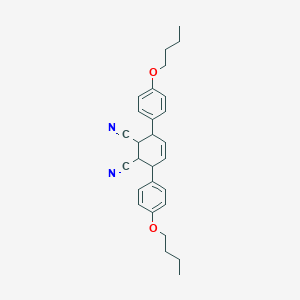
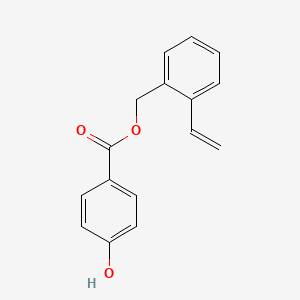


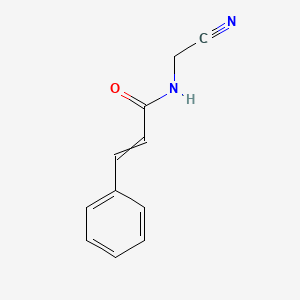
![1-{4-[(4-Hydroxy-5-phenoxypentyl)amino]piperidin-1-yl}butan-1-one](/img/structure/B14388052.png)
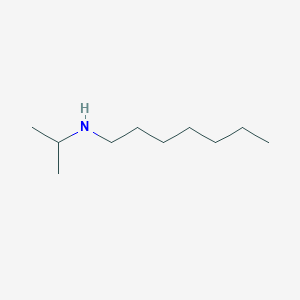


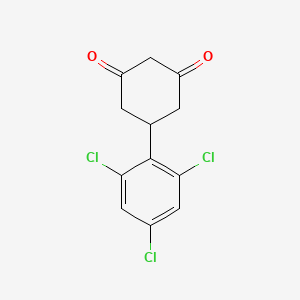
![2-[3-(Prop-2-en-1-yl)phenyl]-1,3-dioxolane](/img/structure/B14388085.png)
